FHT-1204

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

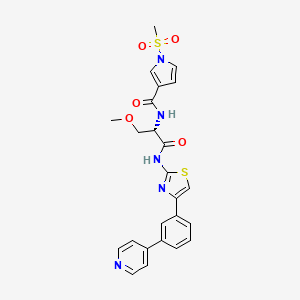

Molecular Formula |

C24H23N5O5S2 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

N-[(2S)-3-methoxy-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]propan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide |

InChI |

InChI=1S/C24H23N5O5S2/c1-34-14-20(26-22(30)19-8-11-29(13-19)36(2,32)33)23(31)28-24-27-21(15-35-24)18-5-3-4-17(12-18)16-6-9-25-10-7-16/h3-13,15,20H,14H2,1-2H3,(H,26,30)(H,27,28,31)/t20-/m0/s1 |

InChI Key |

AXMLAOCXALIIRY-FQEVSTJZSA-N |

Isomeric SMILES |

COC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C |

Canonical SMILES |

COCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

FHT-1204 (Xelafaslatide/ONL1204): A Deep Dive into its Neuroprotective Mechanism in Retinal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1204, also known as xelafaslatide and formerly as ONL1204, is a first-in-class small peptide inhibitor of the Fas receptor, a key mediator of apoptosis and inflammation in retinal cells. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting preclinical and clinical data that underscore its potential as a neuroprotective therapeutic for a range of retinal degenerative diseases. By directly blocking the Fas signaling pathway, this compound has been shown to preserve retinal structure and function in various disease models, offering a mutation-independent approach to treating complex retinal conditions.

Core Mechanism of Action: Inhibition of Fas-Mediated Apoptosis

This compound is a synthetic 12-amino-acid peptide designed to inhibit the activation of the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] The Fas receptor plays a critical role in initiating the extrinsic apoptosis pathway. Upon binding with its natural ligand, Fas ligand (FasL), the Fas receptor trimerizes, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This complex, known as the Death-Inducing Signaling Complex (DISC), in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream cascade of effector caspases, such as caspase-3, which execute the apoptotic program, leading to cell death.[3][4][5]

This compound acts by preventing the activation of the Fas receptor, thereby inhibiting the entire downstream apoptotic cascade.[6] This mechanism is particularly relevant in retinal degenerative diseases where photoreceptor and retinal pigment epithelium (RPE) cell death is a central pathological feature.

Signaling Pathway Diagram

Caption: this compound inhibits the Fas-mediated apoptotic pathway.

Preclinical Efficacy: Quantitative Data

This compound has demonstrated significant neuroprotective effects in multiple preclinical models of retinal degeneration. The following tables summarize the key quantitative findings from studies in mouse models of inherited retinal degeneration (rd10 and P23H) and a rabbit model of RPE loss.

Table 1: Effect of this compound on Photoreceptor Cell Death and Retinal Structure

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| rd10 Mice | Single intravitreal injection of ONL1204 (2 µg) at P14 | TUNEL-positive cells in ONL at P21 | Significant decrease in apoptotic photoreceptors compared to vehicle. | [7][8][9] |

| Caspase-8 activity in retina at P21 | Significant reduction compared to vehicle-injected eyes. | [7][8][9] | ||

| Outer Nuclear Layer (ONL) thickness at P28, P35, and P42 | Significant preservation of ONL thickness compared to vehicle. | [7][10] | ||

| P23H Mice | Two intravitreal injections of ONL1204 (2 µg) at P14 and 2 months | TUNEL-positive photoreceptors | Decreased number of apoptotic photoreceptors compared to vehicle. | [7][8] |

| ONL thickness at 4 months | Significant preservation of ONL thickness in both superior and inferior retina. | [7] | ||

| Rabbit Sodium Iodate Model | Single intravitreal injection of ONL1204 (25 µg or 100 µg) | RPE lesion size | Significant reduction in lesion size when challenged with sodium iodate up to 28 days post-injection. | [11][12] |

Table 2: Effect of this compound on Retinal Function

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| rd10 Mice | Single intravitreal injection of ONL1204 (2 µg) at P14 | Scotopic and photopic ERG responses | Improved retinal function compared to vehicle-treated fellow eyes. | [13] |

| P23H Mice | Two intravitreal injections of ONL1204 (2 µg) at P14 and 2 months | Scotopic and photopic ERG responses | Preservation of retinal function compared to vehicle-treated fellow eyes. | [13] |

Clinical Development: Geographic Atrophy

A Phase 1b clinical trial (NCT04744662) evaluated the safety and efficacy of this compound in patients with Geographic Atrophy (GA) secondary to age-related macular degeneration (AMD).[14][15][16]

Table 3: Phase 1b Clinical Trial Results in Geographic Atrophy

| Study Arm | Treatment Regimen | Key Efficacy Endpoint | Result | Reference |

| Dose-Escalation | Single intravitreal injection of ONL1204 | Reduction in GA lesion growth at 6 months vs. fellow eye | 42% average reduction. | [1] |

| Randomized, Controlled | Two intravitreal injections of low-dose ONL1204 (50 µg) 3 months apart | Reduction in GA lesion growth rate at 6 months vs. sham | 24% reduction. | [1] |

| Randomized, Controlled | Two intravitreal injections of high-dose ONL1204 (200 µg) 3 months apart | Reduction in GA lesion growth rate at 6 months vs. sham | 50% reduction. | [1] |

Experimental Protocols

Preclinical Animal Studies

Animals: rd10 and P23H mice, and Dutch-belted rabbits were used in the preclinical studies.[7][11]

Drug Administration: this compound (ONL1204) was administered via a single or repeat intravitreal injection.[7][8] In the mouse models, a typical dose was 2 µg in a 1 µL volume.[8] Fellow eyes were often injected with a vehicle control.[7][8]

TUNEL Assay: To quantify apoptosis, retinal sections were stained using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. The number of TUNEL-positive cells in the outer nuclear layer was counted.[4][7][8]

Caspase-8 Activity Assay: Retinal protein extracts were analyzed for caspase-8 activity using a luminescent assay kit according to the manufacturer's instructions.[7][9]

Optical Coherence Tomography (OCT): Retinal structure, specifically the thickness of the outer nuclear layer, was measured in live animals using spectral-domain OCT.[7][10]

Electroretinography (ERG): Retinal function was assessed by measuring scotopic and photopic ERG responses to flashes of light.[13]

Experimental Workflow Diagram

References

- 1. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]

- 2. Fas Ligand-Fas Signaling Participates in Light-Induced Apoptotic Death in Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. ClinConnect | ONL1204 Ophthalmic Solution in Patients With Geographic [clinconnect.io]

- 7. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ONL1204: A First-in-Class Small Peptide Inhibitor of the Fas Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fas receptor (Fas, CD95, APO-1), a key member of the tumor necrosis factor receptor superfamily, plays a pivotal role in the regulation of apoptosis, or programmed cell death.[1] Dysregulation of the Fas signaling pathway is implicated in a multitude of diseases characterized by excessive cell death and inflammation, including various retinal degenerative diseases. This whitepaper provides a comprehensive technical overview of ONL1204, a first-in-class, 12-amino acid small peptide inhibitor of the Fas receptor. ONL1204 is currently in clinical development for the treatment of retinal diseases. This guide details the preclinical and clinical data supporting its mechanism of action and therapeutic potential, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Fas Signaling Pathway

The Fas signaling pathway is a critical regulator of apoptosis in numerous cell types. The pathway is initiated by the binding of the Fas ligand (FasL), a transmembrane protein expressed on activated T cells and other cell types, to the Fas receptor. This binding event triggers the trimerization of Fas receptors, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the receptor. FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8. Active caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.

Dysregulation of this pathway, leading to excessive apoptosis, is a key pathological feature of various diseases, including retinal detachment, geographic atrophy secondary to age-related macular degeneration (AMD), and glaucoma.[1][2] Therefore, inhibition of the Fas signaling pathway presents a promising therapeutic strategy for these conditions.

ONL1204: A First-in-Class Fas Inhibitor

ONL1204 is a small peptide composed of 12 amino acids designed to directly inhibit the activation of the Fas receptor.[1] By blocking the initial step of the apoptotic cascade, ONL1204 has demonstrated the potential to protect retinal cells from cell death and reduce inflammation in a range of preclinical models of retinal disease.[1][3]

Mechanism of Action

ONL1204 is designed to bind to the Fas receptor, thereby preventing the binding of FasL and the subsequent formation of the DISC. This upstream inhibition of the apoptotic signal cascade prevents the activation of caspase-8 and the downstream executioner caspases, ultimately preserving cell viability.

Preclinical and Clinical Data

The therapeutic potential of ONL1204 has been evaluated in various preclinical models and an early-phase clinical trial.

Preclinical Efficacy

Preclinical studies have demonstrated the neuroprotective effects of ONL1204 and its precursor, Met12, in models of retinal detachment and sodium iodate-induced retinal pigment epithelium (RPE) and photoreceptor injury.

Table 1: Preclinical Efficacy of ONL1204 and Met12 in Retinal Disease Models

| Model | Compound | Endpoint | Result | Citation |

| Rat Model of Retinal Detachment | Met12 | Outer Nuclear Layer (ONL) Cell Count | 37% increase compared to control after 2 months | [4] |

| Rat Model of Retinal Detachment | Met12 | ONL Thickness | 27% increase compared to control after 2 months | [4] |

| Rat Model of Retinal Detachment | Met12 | Caspase-8 Activation | Significant inhibition 24 hours after detachment | [4] |

| Rabbit Sodium Iodate Model of RPE Injury | ONL1204 | RPE Morphology | Significant protection and preservation | [3][5] |

| Chronic Mouse Model of Dry AMD | ONL1204 | RPE Morphology | Preservation of RPE morphology | [3][5] |

| Chronic Mouse Model of Dry AMD | ONL1204 | Caspase-8 Activity | Reduced caspase-8 activity | [3][5] |

| Chronic Mouse Model of Dry AMD | ONL1204 | Inflammation (IBA1+ cells) | Decreased inflammatory cell infiltration | [3] |

Pharmacokinetics

Pharmacokinetic studies have demonstrated a prolonged residence time of ONL1204 in the eye, supporting its potential for infrequent dosing.

Table 2: Pharmacokinetic Parameters of ONL1204

| Species | Tissue | Parameter | Value | Citation |

| Rabbit | Vitreous Humor | Half-life | > 100 days | [3][5] |

| Minipig | Vitreous Humor | Half-life | > 100 days | [3][5] |

Clinical Data

A Phase 1b clinical trial of ONL1204 in patients with geographic atrophy (GA) secondary to AMD has shown encouraging preliminary results.

Table 3: Phase 1b Clinical Trial Results of ONL1204 in Geographic Atrophy

| Treatment Group | Endpoint | Result | Citation |

| Single Intravitreal Injection | GA Lesion Growth | 42% average reduction compared to untreated fellow eye at 6 months | [6] |

| Randomized, Low-Dose (50 µg) | Rate of GA Lesion Growth | 24% reduction compared to sham at 6 months (2 injections) | [6] |

| Randomized, High-Dose (200 µg) | Rate of GA Lesion Growth | 50% reduction compared to sham at 6 months (2 injections) | [6] |

Detailed Experimental Protocols

In Vitro Caspase-8 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring caspase-8 activity in cell lysates.

-

Cell Lysis:

-

Culture cells to the desired density and induce apoptosis.

-

Pellet the cells by centrifugation and resuspend in chilled cell lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

-

Assay Reaction:

-

Add 50 µL of 2X reaction buffer to each well of a 96-well plate.

-

Add 50 µL of the cell lysate to the appropriate wells.

-

Add 5 µL of the caspase-8 substrate (IETD-AFC) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Read the plate in a fluorescence microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

In Vivo Model of Retinal Detachment in Rats

This protocol describes a common method for inducing experimental retinal detachment.

-

Animal Preparation:

-

Anesthetize adult Brown Norway rats.

-

Dilate the pupils with a topical mydriatic agent.

-

-

Retinal Detachment Induction:

-

Using a dissecting microscope, create a small sclerotomy posterior to the limbus with a 30-gauge needle.

-

Introduce a subretinal injection needle through the sclerotomy and into the subretinal space.

-

Slowly inject a small volume of 1% hyaluronic acid to create a retinal detachment.

-

-

Treatment and Follow-up:

-

At the time of detachment, a separate injection of ONL1204 or vehicle control can be made into the subretinal space or vitreous.

-

Animals are monitored for a specified period (e.g., 24 hours for caspase activity, 3 days for TUNEL staining, or 2 months for histology).[4]

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis in Retinal Sections

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Tissue Preparation:

-

Enucleate the eyes and fix in 4% paraformaldehyde.

-

Embed the eyes in paraffin and section at 5 µm thickness.

-

Deparaffinize and rehydrate the retinal sections.

-

-

TUNEL Staining:

-

Permeabilize the sections with proteinase K.

-

Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 1 hour.

-

Wash the sections to remove unincorporated nucleotides.

-

-

Detection and Visualization:

-

If using a fluorescent label, counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the slides.

-

If using a biotinylated label, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate.

-

Visualize and quantify TUNEL-positive cells using fluorescence or light microscopy.[4]

-

Signaling Pathways and Experimental Workflows

Fas Signaling Pathway and Inhibition by ONL1204

Caption: Fas signaling pathway and the inhibitory action of ONL1204.

Experimental Workflow for Preclinical Evaluation of ONL1204

Caption: Workflow for preclinical testing of ONL1204 in a retinal disease model.

Conclusion

ONL1204 represents a promising, first-in-class therapeutic candidate for the treatment of retinal diseases characterized by excessive apoptosis and inflammation. Its targeted inhibition of the Fas receptor, favorable pharmacokinetic profile, and encouraging preclinical and early clinical data underscore its potential to address a significant unmet medical need. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in a broader patient population. This technical guide provides a foundational understanding of ONL1204 for researchers and drug development professionals engaged in the field of ophthalmology and apoptosis-mediated diseases.

References

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]

ONL1204: A Technical Deep Dive into its Neuroprotective Pathways

A Whitepaper for Researchers and Drug Development Professionals

Ann Arbor, MI – ONL1204, a first-in-class small peptide inhibitor of the Fas receptor, is emerging as a significant neuroprotective agent with the potential to address a range of retinal diseases characterized by photoreceptor and retinal ganglion cell death.[1][2][3] Developed by ONL Therapeutics, this investigational drug, now also known as xelafaslatide, is designed to protect key retinal cells from apoptosis and inflammation, the root causes of vision loss in numerous ocular conditions.[1][4] This technical guide synthesizes the available preclinical and clinical data on ONL1204, detailing its mechanism of action, experimental validation, and quantitative outcomes.

Core Mechanism of Action: Inhibition of the Fas Receptor

ONL1204 is a 12-amino acid synthetic peptide that acts as a Fas receptor inhibitor.[5][6] The Fas receptor (also known as CD95 or APO-1) is a member of the tumor necrosis factor (TNF) receptor superfamily and a critical regulator of both apoptosis (programmed cell death) and inflammation.[7][8] In various retinal diseases, the Fas receptor becomes upregulated and activated, triggering downstream signaling cascades that lead to cell death and the release of pro-inflammatory factors.[7]

By binding to the Fas receptor, ONL1204 prevents its activation by its natural ligand (FasL).[4][7] This blockade occurs at the apex of the cell death and inflammatory cascades, preventing the initiation of these damaging processes.[7] The inhibition of Fas signaling by ONL1204 has been shown to have a dual effect: it directly prevents the activation of apoptotic pathways and also suppresses the inflammatory response.[8][9]

Preclinical Data: Broad Neuroprotective Efficacy

ONL1204 has demonstrated significant neuroprotective effects across a variety of preclinical animal models of retinal disease. These studies have established its ability to protect photoreceptors, retinal pigment epithelium (RPE), and retinal ganglion cells (RGCs).[5]

Geographic Atrophy and Dry Age-Related Macular Degeneration (AMD) Models

In a chronic mouse model designed to reflect key features of dry AMD, two intravitreal administrations of ONL1204 preserved RPE morphology, reduced caspase-8 activity, and decreased inflammation.[5][8] Specifically, ONL1204 treatment led to a decrease in IBA1+ inflammatory cell infiltration in the retina.[5][8] Another study in a rabbit model using sodium iodate to induce RPE toxicity showed that ONL1204 conferred significant and sustained protection of the RPE.[5][8]

| Model | Key Findings | Reference |

| Chronic Mouse Model of Dry AMD | Preserved RPE morphology, reduced caspase-8 activity, decreased IBA1+ inflammatory cell infiltration. | [5][8] |

| Rabbit Sodium Iodate Model | Significant and sustained protection of the RPE. | [5][8] |

Glaucoma Models

In an inducible mouse model of glaucoma where intraocular pressure (IOP) was elevated, ONL1204 provided robust neuroprotection even when administered after the initial injury.[10] Treatment with ONL1204 significantly reduced RGC death and axon loss compared to vehicle-treated controls.[10] Furthermore, ONL1204 abrogated microglia activation and inhibited the induction of multiple genes implicated in glaucoma, including cytokines, chemokines, and components of the complement and inflammasome pathways.[10]

| Model | Key Findings | Reference |

| Microbead-Induced Mouse Model of Glaucoma | Significantly reduced RGC death and axon loss; abrogated microglia activation; inhibited induction of inflammatory genes (TNFα, IL-1β, etc.). | [10] |

Inherited Retinal Degeneration (IRD) Models

Studies in rd10 and P23H mouse models of inherited retinal degeneration have shown that ONL1204 treatment resulted in a decreased number of TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor cell counts, and improved visual function as measured by electroretinography (ERG).[11][12] Treatment also reduced immune cell activation in the retinas of these models.[11] A study in P23H mice demonstrated that the combination of ONL1204 with hydroxychloroquine (which reduces autophagy flux) had an additive protective effect on photoreceptor survival and function.[13]

| Model | Key Findings | Reference |

| rd10 and P23H Mouse Models | Decreased TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor counts, improved visual function (ERG). | [11][12] |

| P23H Mouse Model (with Hydroxychloroquine) | Additive protective effect on photoreceptor survival and function. | [13] |

Clinical Trial Data: Translating Preclinical Success

ONL1204 has progressed into clinical trials for several retinal diseases, including geographic atrophy (GA), retinal detachment, and glaucoma.[4][14]

Geographic Atrophy (GA)

A Phase 1b study in patients with GA secondary to AMD demonstrated encouraging efficacy signals.[6] The study had two components: a dose-escalation arm and a natural history-controlled arm.[7]

| Study Component | Dosing | Key Efficacy Finding | Reference |

| Dose-Escalation | Single intravitreal injection | 42% reduction in the rate of GA lesion growth compared to the fellow untreated eye at 6 months. | [6][7] |

| Natural History-Controlled | Two injections, 3 months apart | Approximately 50% reduction in the rate of lesion growth in the higher dose arm at 6 months compared to sham. | [6][7] |

The treatment was generally safe and well-tolerated, with no cases of choroidal neovascularization or intraocular inflammation observed.[6] Based on these positive results, a global Phase 2 trial (GALAXY) has been initiated to further evaluate the efficacy and safety of ONL1204 in patients with GA.[1]

Retinal Detachment and Glaucoma

ONL1204 has also been evaluated in clinical trials for macula-off rhegmatogenous retinal detachment (RRD) and open-angle glaucoma.[4][15] In a Phase 2 trial for RRD, while the overall study did not meet its primary endpoint, a neuroprotective benefit was observed in patients at the highest risk for vision loss.[4] In a study on patients with progressing open-angle glaucoma, ONL1204 was found to be safe and well-tolerated, with treated eyes showing sustained increases in retinal nerve fiber layer thickness and improved or stabilized visual fields.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key preclinical studies of ONL1204.

Microbead-Induced Glaucoma Mouse Model

-

Objective: To evaluate the neuroprotective and anti-inflammatory effects of ONL1204 in a model of elevated IOP.

-

Animal Model: Wild-type (WT) and Fas-deficient (Faslpr) mice.

-

Procedure:

-

Intracameral injection of microbeads to elevate IOP.

-

Intravitreal injection of ONL1204 or vehicle control. In some experiments, ONL1204 was administered after IOP elevation.

-

IOP was monitored using rebound tonometry.

-

After 28 days, retinal flatmounts were prepared and stained with Iba1 to assess microglia activation via confocal microscopy.

-

Retinal ganglion cell and axon counts were performed.

-

Quantitative PCR (qPCR) was used to measure the expression of genes implicated in glaucoma, including cytokines, chemokines, and components of the complement and inflammasome pathways.[10]

-

Chronic Dry AMD Mouse Model

-

Objective: To assess the efficacy of repeat administrations of ONL1204 in a chronic model of dry AMD.

-

Animal Model: apoB100 mice.

-

Procedure:

-

Mice were exposed to 6 months of cigarette smoke and a high-fat diet (CS/HFD) to induce AMD-like pathology.

-

Two intravitreal injections of ONL1204 were administered 6 weeks apart.

-

RPE flatmounts were collected and immunolabeled with ZO1 antibody to visualize RPE cell margins using confocal microscopy.

-

Caspase-8 activity was measured to assess apoptosis.

-

Immunostaining for IBA1 was performed to quantify inflammatory cell infiltration.[5][16]

-

Conclusion

ONL1204 represents a novel, targeted approach to neuroprotection in a field with significant unmet medical needs. By inhibiting the Fas receptor, it addresses both apoptosis and inflammation, key drivers of retinal cell death in a multitude of diseases. The robust preclinical data, coupled with encouraging early-phase clinical results, particularly in geographic atrophy, position ONL1204 as a promising therapeutic candidate. The ongoing Phase 2 GALAXY trial will be instrumental in further defining its role in the management of GA and potentially other retinal conditions. The unique mechanism of action and favorable safety profile to date suggest that ONL1204 could become a cornerstone of neuroprotective therapy for a broad spectrum of retinal diseases.

References

- 1. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY Trial of Xelafaslatide (ONL1204) in Patients with Geographic Atrophy (GA) Associated with Dry AMD - BioSpace [biospace.com]

- 2. drughunter.com [drughunter.com]

- 3. ONL Therapeutics trials ONL1204 to treat retinal detachment [clinicaltrialsarena.com]

- 4. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]

- 5. mdpi.com [mdpi.com]

- 6. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]

- 7. modernretina.com [modernretina.com]

- 8. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmasalmanac.com [pharmasalmanac.com]

- 10. A small peptide antagonist of the Fas receptor inhibits neuroinflammation and prevents axon degeneration and retinal ganglion cell death in an inducible mouse model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. ONL Therapeutics Receives U.S. FDA Clearance of Investigational New Drug Application for ONL1204 Ophthalmic Solution - ONL Therapeutics [onltherapeutics.com]

- 15. ONL concludes enrolment in trial of ONL1204 Ophthalmic Solution [clinicaltrialsarena.com]

- 16. researchgate.net [researchgate.net]

Xelafaslatide: A Technical Guide to Fas Receptor Inhibition for Retinal Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xelafaslatide (formerly ONL1204) is a first-in-class small peptide inhibitor of the Fas receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling pathway, xelafaslatide is being developed as a neuroprotective agent for retinal diseases characterized by photoreceptor and retinal pigment epithelium (RPE) cell loss. This technical guide provides a comprehensive overview of xelafaslatide, including its mechanism of action, a summary of preclinical and clinical data, and detailed experimental methodologies.

Introduction to Xelafaslatide and Fas Inhibition

Xelafaslatide is an investigational therapeutic designed to protect key retinal cells, including photoreceptors, from cell death that occurs across a range of retinal diseases.[1][2] It is a small molecule Fas inhibitor that acts upstream of the complement pathway, a target of other therapies for geographic atrophy (GA).[3] The death of retinal cells, through both direct and inflammatory signaling pathways, is a primary cause of vision loss.[1] Xelafaslatide's mechanism of action aims to prevent the activation of both cell death and pro-inflammatory pathways.[3]

The Fas receptor (also known as CD95 or APO-1) is a member of the tumor necrosis factor (TNF) receptor superfamily.[3] Its activation by its natural ligand, Fas ligand (FasL), initiates a signaling cascade that leads to apoptosis. This pathway is implicated in the pathophysiology of various retinal diseases, including age-related macular degeneration (AMD) and inherited retinal degenerations.

Mechanism of Action: The Fas Signaling Pathway

Xelafaslatide functions by directly inhibiting the Fas receptor, thereby preventing the downstream signaling that leads to cellular apoptosis.

The Fas-Mediated Apoptotic Pathway

The binding of FasL to the Fas receptor on the cell surface triggers the trimerization of the receptor. This conformational change recruits the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to the activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.

Preclinical Data

A robust preclinical data package supports the development of xelafaslatide for retinal diseases.

Pharmacokinetics

Pharmacokinetic studies in rabbits and minipigs have demonstrated a prolonged residence of xelafaslatide in ocular tissues following a single intravitreal injection, with a vitreous humor half-life of over 100 days. This long half-life supports the potential for infrequent dosing, such as every 3 to 6 months.

| Animal Model | Dose | Key Findings |

| Rabbit | Multiple Doses | Vitreous humor half-life of over 100 days. |

| Minipig | 200 or 300 µ g/eye | Prolonged residence in ocular tissues. |

Efficacy in Animal Models

Xelafaslatide has demonstrated efficacy in various animal models of retinal disease.

| Model | Key Findings |

| Rabbit Sodium Iodate Model | Significant protection of the retinal pigment epithelium (RPE). |

| Chronic Mouse Model of Dry AMD | Preserved RPE morphology, reduced caspase-8 activity, and decreased inflammation. |

| rd10 and P23H Mouse Models of Inherited Retinal Degeneration | Decreased number of TUNEL-positive photoreceptors, decreased caspase-8 activity, enhanced photoreceptor cell counts, and improved visual function. |

Clinical Development

Xelafaslatide is being evaluated in clinical trials for the treatment of geographic atrophy associated with dry AMD.

Phase 1b Study in Geographic Atrophy (NCT04744662)

A Phase 1b multicenter study evaluated the safety and tolerability of xelafaslatide in patients with GA. The study had two components: a dose-escalation/open-label (DE/OL) part and a randomized, double-masked, sham-controlled natural history/treatment (NHS/T) part.[4]

Efficacy: In the DE/OL component, a single injection of xelafaslatide resulted in a 42% reduction in the rate of GA lesion growth compared to the fellow untreated eye at 6 months.[3] In the NHS/T component, two injections of the high dose (200 µg) of xelafaslatide, given 3 months apart, led to an approximate 50% reduction in the rate of lesion growth at 6 months compared to sham.[3] A numerically slower growth rate (mean difference of -0.524 mm²) was observed in the 200 µg group compared to the sham group in the treatment phase.[4]

| Component | Treatment | Comparator | Endpoint | Result |

| DE/OL | Single injection | Fellow untreated eye | Rate of GA lesion growth at 6 months | 42% reduction[3] |

| NHS/T | 2 injections (200 µg), 3 months apart | Sham | Rate of GA lesion growth at 6 months | ~50% reduction[3] |

| NHS/T | 200 µg ONL1204 | Sham | Mean difference in GA growth rate | -0.524 mm² (p=0.202)[4] |

Safety: Xelafaslatide was found to be safe and well-tolerated at all evaluated doses.[4] All ophthalmic adverse events were mild or moderate in severity.[4] Notably, there were no reported cases of choroidal neovascularization or intraocular inflammation. One instance of transient increased intraocular pressure and one case of mild vitreous floaters were observed in the high-dose arm.

Phase 2 GALAXY Trial (NCT06659445)

Following the promising results of the Phase 1b study, a global Phase 2 trial, named GALAXY, has been initiated.[5] This randomized, double-masked, sham-controlled study will enroll approximately 324 patients to further evaluate the efficacy and safety of xelafaslatide.[5] The trial will assess two dose levels and two treatment frequencies (every 12 or 24 weeks).[5] The primary endpoint is the rate of GA lesion growth at 48 weeks, measured by fundus autofluorescence.[5]

Experimental Protocols

Preclinical Efficacy Models

Chronic Mouse Model of Dry AMD:

-

Model Induction: ApoE-/- mice are exposed to a combination of cigarette smoke and a high-fat diet for 6 months to induce features of dry AMD.

-

Treatment: Mice receive two intravitreal injections of xelafaslatide or vehicle control, 6 weeks apart.

-

Analysis:

-

RPE Morphology: RPE flatmounts are collected and immunolabeled with ZO-1 antibody to visualize RPE cell margins via confocal microscopy.

-

Apoptosis: Retinal sections are analyzed for caspase-8 activity using specific assays.

-

Inflammation: Retinal sections are stained for Iba1 to quantify activated microglia/macrophages.

-

Inherited Retinal Degeneration Mouse Models (rd10 and P23H):

-

Model: rd10 or P23H mice, which have genetic mutations leading to retinal degeneration, are used.

-

Treatment: A single intravitreal injection of xelafaslatide is administered to one eye at postnatal day 14 (P14) in rd10 mice. P23H mice receive two injections, one at P14 and another at 2 months of age. The contralateral eye receives a vehicle injection.

-

Analysis:

-

Apoptosis: TUNEL staining is performed on retinal sections to identify apoptotic photoreceptor cells. Caspase-8 activity is also measured.

-

Photoreceptor Survival: Photoreceptor cell counts are performed on retinal cross-sections.

-

Visual Function: Electroretinography (ERG) is used to assess retinal function.

-

Inflammation: Activation of immune cells in the retina is evaluated.

-

Phase 1b Clinical Trial Design (NCT04744662)

References

- 1. ophthalmologytimes.com [ophthalmologytimes.com]

- 2. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]

- 3. ONL Therapeutics Completes Enrollment in Phase 2 Study of First-in-Class Fas-Inhibitor in Patients with Macula-Off Rhegmatogenous Retinal Detachment - ONL Therapeutics [onltherapeutics.com]

- 4. ONL1204 for the Treatment of Geographic Atrophy: Phase Ib Study Evaluating Safety, Tolerability, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GALAXY Trial Launches for Xelafaslatide | Retinal Physician [retinalphysician.com]

An In-depth Technical Guide to FHT-1204 (ONL1204) for Geographic Atrophy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geographic Atrophy (GA) is an advanced form of age-related macular degeneration (AMD) characterized by the progressive and irreversible loss of retinal pigment epithelium (RPE), photoreceptors, and the underlying choriocapillaris, leading to severe vision loss.[1] Currently, therapeutic options for GA are limited, highlighting a significant unmet medical need. FHT-1204, also known as ONL1204, is an investigational first-in-class small peptide inhibitor of the Fas receptor, being developed as a potential neuroprotective therapy for GA and other retinal diseases.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical trial results for this compound in the context of GA research.

Mechanism of Action: Fas Inhibition

This compound is a 12-amino-acid peptide that acts as a Fas receptor inhibitor.[2] The Fas receptor (also known as CD95 or APO-1) is a member of the tumor necrosis factor (TNF) receptor superfamily and a key regulator of apoptosis (programmed cell death) and inflammation.[4][5] In the context of retinal diseases like GA, the Fas pathway is believed to be upregulated, contributing to the death of RPE and photoreceptor cells.[5][6]

By binding to the Fas receptor, this compound prevents the interaction with its natural ligand (FasL), thereby inhibiting the downstream signaling cascade that leads to both apoptosis and the production of pro-inflammatory cytokines and chemokines.[5][7] This dual action on two key pathological processes in GA makes Fas inhibition a compelling therapeutic strategy. Notably, this mechanism acts upstream of the complement cascade, another inflammatory pathway implicated in GA, suggesting a broader and potentially more fundamental role in mitigating disease progression.[7]

Preclinical Research

The therapeutic potential of this compound has been evaluated in several preclinical models of retinal disease, demonstrating its neuroprotective effects and favorable pharmacokinetic profile.

Pharmacokinetic Studies

Pharmacokinetic studies were conducted in Dutch-belted rabbits and Göttingen minipigs to assess the ocular distribution and half-life of this compound following a single intravitreal (IVT) injection.[2]

Data Presentation: Pharmacokinetics

Table 1: Average Concentration of this compound in Ocular Tissues of Dutch-Belted Rabbits [2]

| Time Point | Vitreous Humor (µg/mL) | Retina (ng/g) | RPE/Choroid (ng/g) |

| 10 µg Dose | |||

| Day 1 | 0.2 ± 0.1 | 1.8 ± 0.9 | 2.5 ± 1.2 |

| Day 28 | 0.1 ± 0.0 | 0.9 ± 0.4 | 1.2 ± 0.6 |

| Day 56 | 0.1 ± 0.0 | 0.6 ± 0.3 | 0.8 ± 0.4 |

| Day 83 | 0.0 ± 0.0 | 0.4 ± 0.2 | 0.5 ± 0.3 |

| 50 µg Dose | |||

| Day 1 | 1.0 ± 0.4 | 9.0 ± 4.1 | 12.2 ± 5.5 |

| Day 28 | 0.5 ± 0.2 | 4.5 ± 2.0 | 6.1 ± 2.8 |

| Day 56 | 0.3 ± 0.1 | 2.7 ± 1.2 | 3.7 ± 1.7 |

| Day 83 | 0.2 ± 0.1 | 1.8 ± 0.8 | 2.4 ± 1.1 |

| 100 µg Dose | |||

| Day 1 | 2.0 ± 0.8 | 18.0 ± 8.2 | 24.4 ± 11.1 |

| Day 28 | 1.0 ± 0.4 | 9.0 ± 4.1 | 12.2 ± 5.5 |

| Day 56 | 0.6 ± 0.2 | 5.4 ± 2.5 | 7.3 ± 3.3 |

| Day 83 | 0.4 ± 0.2 | 3.6 ± 1.6 | 4.9 ± 2.2 |

Table 2: Average Concentration of this compound in Ocular Tissues of Göttingen Minipigs [2]

| Time Point | Vitreous Humor (µg/mL) | Retina (ng/g) | RPE/Choroid (ng/g) |

| 200 µg Dose | |||

| Day 6 | 75.3 ± 15.1 | 12.1 ± 2.4 | 16.4 ± 3.3 |

| Day 28 | 37.7 ± 7.5 | 6.1 ± 1.2 | 8.2 ± 1.6 |

| Day 88 | 12.6 ± 2.5 | 2.0 ± 0.4 | 2.7 ± 0.5 |

| 300 µg Dose | |||

| Day 6 | 180.2 ± 36.0 | 28.8 ± 5.8 | 39.0 ± 7.8 |

| Day 28 | 90.1 ± 18.0 | 14.4 ± 2.9 | 19.5 ± 3.9 |

| Day 88 | 30.0 ± 6.0 | 4.8 ± 1.0 | 6.5 ± 1.3 |

Data presented as mean ± standard deviation.

The results indicate that this compound has a prolonged residence in ocular tissues, with a vitreous humor half-life of over 100 days in both species, supporting the potential for infrequent dosing intervals of 3 to 6 months.[2]

Experimental Protocols: Pharmacokinetic Studies

-

Animal Models: Male Dutch-belted rabbits and Göttingen minipigs were used.

-

Drug Administration: A single intravitreal injection of this compound was administered.

-

Rabbits: Bilateral injections of 10, 50, or 100 µ g/eye .

-

Minipigs: Unilateral injections of 200 or 300 µ g/eye .

-

-

Tissue Collection: Ocular tissues (vitreous humor, retina, RPE/choroid) were collected at specified time points post-injection.

-

Analysis: The concentration of this compound in the collected tissues was quantified to determine its pharmacokinetic profile.

Pharmacodynamic Studies

The efficacy of this compound in protecting retinal cells was assessed in two key models: a rabbit model of acute RPE damage and a chronic mouse model with features of dry AMD.[2]

Rabbit Sodium Iodate Model

This model uses a systemic injection of sodium iodate to induce acute oxidative stress and subsequent RPE and photoreceptor degeneration, mimicking aspects of GA.[2] In a delayed challenge paradigm, a single IVT injection of this compound demonstrated significant and durable protection of the RPE.[2]

Chronic Mouse Model of Dry AMD

In a chronic mouse model that develops key features of dry AMD, two IVT administrations of this compound preserved RPE morphology, reduced caspase-8 activity (a marker of apoptosis), and decreased inflammation.[2][8]

Experimental Protocols: Pharmacodynamic Studies

-

Rabbit Sodium Iodate Model:

-

Animal Model: Dutch-belted rabbits.

-

Treatment: A single IVT injection of this compound (25 µg or 100 µg) was administered at Day 0.

-

Induction of Damage: A systemic injection of sodium iodate was given at various time points after this compound administration (Day 4, 14, 28, or 59).

-

Endpoint Analysis: RPE loss was quantified using fluorescein angiography to assess the protective effect of this compound.

-

-

Chronic Mouse Model of Dry AMD:

-

Animal Model: apoB100 mice exposed to chronic cigarette smoke and a high-fat diet.

-

Treatment: Two IVT injections of this compound were administered 6 weeks apart.

-

Endpoint Analysis:

-

RPE morphology was assessed via immunolabeling of RPE flatmounts.

-

Apoptosis was measured by caspase-8 activity assays.

-

Inflammation was evaluated by quantifying IBA1+ inflammatory cells.

-

-

Clinical Research: Phase 1b Study (NCT04744662)

A Phase 1b multicenter study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with GA secondary to AMD.

Study Design

The study consisted of two components:[6][9]

-

Open-Label, Dose-Escalation (DE/OL): 6 patients received a single IVT injection of this compound (50 µg, 100 µg, or 200 µg) and were followed for 6 months.[4][9]

-

Randomized, Double-Masked, Sham-Controlled (Natural History/Treatment - NHS/T): Following a 24-week natural history observation period, 16 patients were randomized (1:1:1) to receive two IVT injections, 12 weeks apart, of either low-dose this compound (50 µg), high-dose this compound (200 µg), or a sham injection.[4][6][9]

Key Outcomes

Data Presentation: Clinical Efficacy and Safety

Table 3: Phase 1b Efficacy Results at 6 Months [4]

| Study Component | Treatment Group | Outcome |

| Dose-Escalation | Single this compound Injection | 42% average reduction in GA lesion growth compared to the untreated fellow eye. |

| Randomized | Low-Dose (50 µg) this compound | 24% reduction in the rate of GA lesion growth compared to sham. |

| Randomized | High-Dose (200 µg) this compound | 50% reduction in the rate of GA lesion growth compared to sham. |

Safety and Tolerability:

This compound was found to be safe and well-tolerated at all doses evaluated.[4][9] Importantly, no cases of choroidal neovascularization or intraocular inflammation were observed.[4] All ophthalmic adverse events were reported as mild or moderate in severity.[9]

Biomarker Analysis:

-

Less ellipsoid zone attenuation.

-

Lower growth of RPE area at risk.

-

An increase in retinal thickness in the area immediately surrounding the GA lesion over time.[6]

Conclusion

This compound (ONL1204) represents a novel, first-in-class therapeutic approach for the treatment of Geographic Atrophy by targeting the Fas receptor to inhibit both apoptosis and inflammation. Preclinical studies have demonstrated a favorable pharmacokinetic profile supporting infrequent dosing and significant neuroprotective effects in relevant animal models. The Phase 1b clinical trial has provided encouraging preliminary evidence of safety and a strong efficacy signal in reducing the rate of GA lesion growth. These findings support the continued development of this compound as a promising new treatment for patients with GA. A Phase 2 study is currently being initiated to further evaluate the efficacy and safety of this compound in a larger patient population.[2]

References

- 1. Clinical Outcomes of Treatment of Geographic Atrophy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration [mdpi.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]

- 5. Cell Death in AMD: The Rationale for Targeting Fas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Enhanced apoptosis in retinal pigment epithelium under inflammatory stimuli and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. ONL1204 for the Treatment of Geographic Atrophy: Phase Ib Study Evaluating Safety, Tolerability, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Fas Pathway in Retinal Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The death of retinal cells is a final common pathway in a multitude of debilitating eye diseases, leading to irreversible vision loss. A critical mediator of this process is the Fas pathway, a member of the tumor necrosis factor receptor superfamily that triggers programmed cell death, or apoptosis. Understanding the intricacies of this signaling cascade is paramount for the development of novel therapeutic strategies aimed at preserving vision. This technical guide provides an in-depth exploration of the Fas pathway's role in retinal cell death, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Concepts: The Fas Signaling Cascade

The Fas pathway is initiated by the binding of the Fas ligand (FasL) to the Fas receptor (Fas), a transmembrane protein expressed on the surface of various retinal cells, including photoreceptors and retinal ganglion cells.[1][2] This interaction triggers a cascade of intracellular events culminating in the activation of executioner caspases and the systematic dismantling of the cell.

The binding of FasL to Fas induces the trimerization of the Fas receptor, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the receptor.[3][4] FADD, in turn, recruits pro-caspase-8 to form the death-inducing signaling complex (DISC).[5][6] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation.[3][4]

Activated caspase-8 can then initiate the execution phase of apoptosis through two distinct pathways:

-

Type I Pathway: In cells with a high level of DISC formation, activated caspase-8 directly cleaves and activates effector caspases, such as caspase-3 and caspase-7.[6]

-

Type II Pathway: In cells where the DISC-generated signal is weaker, the pathway is amplified through the mitochondrial intrinsic pathway. Activated caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family member. The truncated Bid (tBid) translocates to the mitochondria, promoting the release of cytochrome c.[3][4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 further activates the executioner caspases-3 and -7.[6]

Activated executioner caspases are responsible for cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6]

// Nodes FasL [label="Fas Ligand (FasL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FasR [label="Fas Receptor (Fas)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DISC [label="Death-Inducing Signaling Complex (DISC)\n(FADD, Pro-caspase-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp8 [label="Activated Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProCasp37 [label="Pro-caspase-3, -7", fillcolor="#FBBC05", fontcolor="#202124"]; Casp37 [label="Activated Caspase-3, -7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bid [label="Bid", fillcolor="#FBBC05", fontcolor="#202124"]; tBid [label="tBid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosome [label="Apoptosome\n(Apaf-1, Cytochrome c, Pro-caspase-9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp9 [label="Activated Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(DNA Fragmentation, Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FasL -> FasR [label="Binding & Trimerization"]; FasR -> DISC [label="Recruitment"]; DISC -> Casp8 [label="Activation"]; Casp8 -> ProCasp37 [label="Cleavage & Activation (Type I)"]; Casp8 -> Bid [label="Cleavage"]; Bid -> tBid; tBid -> Mito [label="Translocation"]; Mito -> CytC [label="Release"]; CytC -> Apoptosome [label="Formation"]; Apoptosome -> Casp9 [label="Activation"]; Casp9 -> ProCasp37 [label="Cleavage & Activation (Type II)"]; ProCasp37 -> Casp37; Casp37 -> Apoptosis [label="Execution"]; } Caption: The Fas signaling pathway leading to apoptosis.

Quantitative Data on Fas Pathway-Mediated Retinal Cell Death

Several studies have quantified the impact of the Fas pathway on retinal cell survival in various disease models. The following tables summarize key findings, demonstrating the potential of targeting this pathway for neuroprotection.

| Experimental Model | Intervention | Outcome Measure | Result | Reference |

| Rat Retinal Detachment | Fas Receptor-Neutralizing Antibody | TUNEL-positive photoreceptors (3 days post-detachment) | ~60% reduction compared to control | [7] |

| Rat Retinal Detachment | Small inhibitory RNA against Fas receptor (siFas) | Outer Nuclear Layer (ONL) cell count (2 months post-detachment) | 68% increase compared to control | [7] |

| Rat Retinal Detachment | Small inhibitory RNA against Fas receptor (siFas) | Outer Nuclear Layer (ONL) thickness (2 months post-detachment) | 73% increase compared to control | [7] |

| Rat Retinal Detachment | Met12 (small peptide inhibitor of Fas) | TUNEL-positive photoreceptors (3 days post-detachment) | ~77% reduction compared to control | [7] |

| Rat Retinal Detachment | Met12 (small peptide inhibitor of Fas) | Caspase-3, -8, and -9 activity (24 hours post-detachment) | ~50% reduction compared to control | [7] |

| Rat Retinal Detachment | Met12 (small peptide inhibitor of Fas) | ONL cell counts (2 months post-detachment) | 37% increase compared to mMet-injected retinas | [8][9] |

| Rat Retinal Detachment | Met12 (small peptide inhibitor of Fas) | ONL thickness (2 months post-detachment) | 27% increase compared to mMet-injected retinas | [8][9] |

| Mouse Model of Glaucoma (Microbead-induced) | Fas deficiency (lpr mice) or ONL1204 (Fas inhibitor) | Retinal Ganglion Cell (RGC) death and axon loss | Significantly reduced compared to wild-type controls | [10] |

| Mouse Model of Retinitis Pigmentosa (P23H) | Combined Fas inhibition (Lpr mouse or ONL1204) and autophagy inhibition (HCQ) | Photoreceptor survival and function | Greater protective effect than either inhibition alone | [11][12] |

| In vitro (Human RPE cells) | Alu RNA-induced degeneration | Fas and FasL protein abundance | 1.92-fold and 1.71-fold increase, respectively | [13] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the Fas pathway in retinal cell death. Below are detailed methodologies for key assays cited in the literature.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay for Retinal Cryosections

This protocol is a synthesis of methodologies for detecting DNA fragmentation in apoptotic cells within retinal tissue.[1][14][15]

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Cryoprotectant (e.g., 30% sucrose in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate, or 10% Triton X-100 and 10% BSA)

-

TUNEL reaction mixture (e.g., In Situ Cell Death Detection Kit, TMR Red, Roche)

-

DAPI (4',6-diamidino-2-phenylindole) nuclear counterstain

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Fixation: Enucleate eyes and fix in 4% PFA for 1-4 hours at 4°C.

-

Cryoprotection: Immerse fixed eyes in 30% sucrose in PBS overnight at 4°C.

-

Embedding and Sectioning: Embed the eyes in OCT compound and freeze. Cut 10-µm-thick cryosections using a cryostat and mount on slides.

-

Rehydration and Permeabilization: Thaw and rehydrate sections in PBS for 15 minutes. Permeabilize the tissue by incubating with permeabilization solution for 2 minutes on ice or for 1 hour at room temperature. Wash slides three times with PBS.

-

TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Apply 50 µL of the mixture to each section, cover with a coverslip or parafilm, and incubate in a humidified chamber for 1 hour at 37°C in the dark.

-

Washing: Rinse the slides three times with PBS.

-

Counterstaining: Incubate sections with DAPI solution to stain all nuclei.

-

Mounting and Visualization: Mount the slides with an appropriate mounting medium and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit red fluorescence, while all nuclei will show blue fluorescence.

// Nodes Start [label="Start: Enucleated Eye", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fixation [label="Fixation\n(4% PFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cryoprotection [label="Cryoprotection\n(30% Sucrose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Embedding [label="Embedding & Sectioning\n(OCT, Cryostat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeabilization [label="Permeabilization\n(Triton X-100)", fillcolor="#FBBC05", fontcolor="#202124"]; TUNEL_Reaction [label="TUNEL Reaction\n(TdT Enzyme, Labeled dUTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing [label="Washing\n(PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Counterstaining [label="Counterstaining\n(DAPI)", fillcolor="#FBBC05", fontcolor="#202124"]; Mounting [label="Mounting & Visualization\n(Fluorescence Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Quantify Apoptotic Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Fixation; Fixation -> Cryoprotection; Cryoprotection -> Embedding; Embedding -> Permeabilization; Permeabilization -> TUNEL_Reaction; TUNEL_Reaction -> Washing; Washing -> Counterstaining; Counterstaining -> Mounting; Mounting -> End; } Caption: Experimental workflow for the TUNEL assay.

Caspase-3 Colorimetric Assay for Retinal Tissue

This protocol outlines the measurement of caspase-3 activity, a key executioner caspase in the Fas pathway, in retinal lysates.[16][17][18]

Materials:

-

Retinal tissue

-

Chilled Cell Lysis Buffer

-

Microcentrifuge

-

Protein assay kit

-

96-well microplate

-

2x Reaction Buffer

-

Dithiothreitol (DTT)

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

Procedure:

-

Tissue Lysis: Homogenize retinal tissue in chilled Cell Lysis Buffer on ice. Incubate on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay.

-

Assay Preparation: Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer per well in a 96-well plate.

-

Reaction Mixture: Prepare the 2x Reaction Buffer containing 10 mM DTT. Add 50 µL of this buffer to each sample well.

-

Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the absorbance of the experimental samples to that of untreated controls.

Western Blotting for Fas and FasL in Retinal Tissue

This protocol describes the detection and quantification of Fas and FasL proteins in retinal extracts.[9][19][20][21]

Materials:

-

Retinal tissue

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Sonicator or homogenizer

-

Microcentrifuge

-

Protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Fas and FasL

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize retinal tissue in lysis buffer on ice.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.

-

Protein Quantification: Collect the supernatant and determine the protein concentration.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-50 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Fas or FasL overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply a chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels, normalizing to a loading control like β-actin or GAPDH.

// Nodes Start [label="Start: Retinal Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Protein Extraction\n(Lysis Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Protein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE\n(Protein Separation)", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="Protein Transfer\n(to PVDF Membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking\n(Non-specific binding prevention)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-Fas/FasL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Imaging & Densitometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Quantify Protein Levels", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End; } Caption: Experimental workflow for Western blotting.

Conclusion

The Fas pathway is a pivotal player in the demise of retinal cells across a spectrum of ocular diseases. The data presented herein underscore the significant neuroprotective effects that can be achieved by inhibiting this pathway. The detailed experimental protocols provide a foundation for researchers to further investigate the role of Fas-mediated apoptosis and to evaluate the efficacy of novel therapeutic agents. The continued exploration of the Fas signaling cascade holds immense promise for the development of treatments that can preserve vision in patients suffering from retinal degenerative diseases.

References

- 1. Immunofluorescence and TUNEL Assays [bio-protocol.org]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Fas Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. bosterbio.com [bosterbio.com]

- 5. researchgate.net [researchgate.net]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Potential Adjuncts for Retinal Detachment May Improve Visual Outcomes - American Academy of Ophthalmology [aao.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-8-mediated inflammation but not apoptosis drives death of retinal ganglion cells and loss of visual function in glaucomaa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotection of photoreceptors by combined inhibition of both Fas and autophagy pathways in P23H mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. TUNEL staining of mouse retinal cryosections and Quantification [bio-protocol.org]

- 15. pubcompare.ai [pubcompare.ai]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. abcam.com [abcam.com]

- 19. Cell Death in AMD: The Rationale for Targeting Fas - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overexpression of soluble Fas ligand following AAV gene therapy prevents retinal ganglion cell death in chronic and acute murine models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

FHT-1204 (ONL1204/Xelafaslatide): A Neuroprotective Peptide for Photoreceptor Cell Survival

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vision loss due to retinal diseases such as age-related macular degeneration (AMD) and retinitis pigmentosa is often characterized by the progressive death of photoreceptor cells. FHT-1204, also known as ONL1204 and now named xelafaslatide, is a first-in-class small peptide inhibitor of the Fas receptor, a key mediator of apoptosis and inflammation in the retina.[1][2][3][4] By blocking the Fas signaling pathway, this compound aims to protect retinal cells, including photoreceptors, from death, thereby preserving vision.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the role of this compound in promoting photoreceptor cell survival, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of the Fas Signaling Pathway

This compound is designed to provide neuroprotection to retinal cells by inhibiting the Fas receptor.[3] The Fas receptor, a member of the tumor necrosis factor receptor superfamily, plays a crucial role in regulating apoptosis (programmed cell death) and inflammation.[1][5] In various retinal diseases, the pathologic activation of Fas triggers downstream signaling cascades that lead to the death of photoreceptors and other essential retinal cells.[1][5] this compound acts as a competitive inhibitor, preventing the binding of Fas ligand (FasL) to the Fas receptor and thereby blocking the initiation of the apoptotic cascade.[2]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]

- 3. ophthalmologytimes.com [ophthalmologytimes.com]

- 4. ONL Therapeutics Announces First Patient Dosed in Phase 2 Clinical Trial of First-in-Class Fas-Inhibitor in Patients with Macula-Off Rhegmatogenous Retinal Detachment - ONL Therapeutics [onltherapeutics.com]

- 5. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration [mdpi.com]

An In-depth Technical Guide to the Therapeutic Potential of FHT-1204 (Xelafaslatide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1204, now known as xelafaslatide (formerly ONL1204), is a first-in-class small peptide inhibitor of the Fas receptor, a key regulator of apoptosis and inflammation. This technical guide provides a comprehensive overview of the preclinical and clinical research conducted to evaluate the therapeutic potential of xelafaslatide, with a primary focus on its neuroprotective effects in retinal diseases. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the mechanism of action, pharmacokinetics, and clinical efficacy of this promising therapeutic candidate. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

Retinal degenerative diseases, such as age-related macular degeneration (AMD) and inherited retinal degenerations (IRDs), are leading causes of irreversible vision loss. A key pathological feature of these conditions is the progressive death of retinal cells, including photoreceptors and retinal pigment epithelium (RPE) cells. The Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor receptor superfamily, plays a critical role in initiating the extrinsic apoptosis pathway and modulating inflammatory responses. Activation of the Fas receptor by its ligand (FasL) triggers a signaling cascade that leads to programmed cell death. Xelafaslatide is a synthetic peptide designed to inhibit the activation of the Fas receptor, thereby preventing downstream apoptotic and inflammatory signaling.

Mechanism of Action: Inhibition of the Fas Signaling Pathway

Xelafaslatide exerts its therapeutic effect by directly inhibiting the Fas receptor, thereby blocking the initiation of the Fas-mediated apoptotic and inflammatory cascades.

The Fas Signaling Pathway

The Fas signaling pathway is a well-characterized route to apoptosis. The binding of FasL to the Fas receptor on the cell surface induces receptor trimerization. This conformational change leads to the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8 to form the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-catalytic activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.

Preclinical Research

An extensive preclinical research program has been conducted to evaluate the pharmacokinetics and efficacy of xelafaslatide in various animal models of retinal degeneration.

Pharmacokinetics

Ocular pharmacokinetic studies were performed in rabbits and minipigs to determine the distribution and half-life of xelafaslatide in ocular tissues following a single intravitreal injection.

-

Animal Models: Dutch-belted rabbits and Göttingen minipigs.

-

Administration: Single intravitreal (IVT) injection of xelafaslatide at various doses.

-

Sample Collection: Ocular tissues (vitreous humor, retina, and RPE/choroid) were collected at multiple time points post-injection.

-

Analysis: The concentration of xelafaslatide in the collected tissues was quantified using a validated analytical method.

Table 1: Average Concentration of Xelafaslatide (ONL1204) in Ocular Tissues of Dutch-Belted Rabbits Following a Single Intravitreal Injection [1]

| Tissue | Day | 10 µg/Eye | 50 µg/Eye | 100 µg/Eye |

| Vitreous Humor (µg) | 1 | 2.9 ± 0.6 | 15.1 ± 3.0 | 31.0 ± 6.2 |

| 28 | 1.5 ± 0.4 | 8.0 ± 2.1 | 16.8 ± 4.0 | |

| 56 | 0.8 ± 0.2 | 4.3 ± 1.2 | 9.1 ± 2.5 | |

| 83 | 0.4 ± 0.1 | 2.2 ± 0.7 | 4.7 ± 1.4 | |

| Retina (ng/g) | 1 | 10.5 ± 3.1 | 55.2 ± 15.4 | 115.0 ± 32.1 |

| 28 | 5.5 ± 1.8 | 29.1 ± 8.8 | 61.7 ± 19.8 | |

| 56 | 2.9 ± 1.0 | 15.6 ± 5.1 | 33.3 ± 11.4 | |

| 83 | 1.5 ± 0.5 | 8.2 ± 2.9 | 17.6 ± 6.4 | |

| RPE/Choroid (ng/g) | 1 | 45.1 ± 12.6 | 237.0 ± 66.2 | 495.0 ± 138.1 |

| 28 | 23.7 ± 7.2 | 125.0 ± 39.8 | 266.0 ± 85.1 | |

| 56 | 12.7 ± 4.1 | 67.2 ± 22.9 | 143.0 ± 51.5 | |

| 83 | 6.7 ± 2.3 | 35.4 ± 13.1 | 75.2 ± 28.6 |

Table 2: Average Concentration of Xelafaslatide (ONL1204) in Ocular Tissues of Göttingen Minipigs Following a Single Intravitreal Injection [1]

| Tissue | Day | 200 µg/Eye | 300 µg/Eye |

| Vitreous Humor (µg) | 6 | 116.0 ± 12.7 | 166.0 ± 34.0 |

| 28 | 132.0 ± 24.5 | 180.0 ± 54.1 | |

| 88 | 74.9 ± 20.6 | 108.0 ± 25.5 | |

| Retina (ng/g) | 6 | 17.8 ± 27.3 | 7.20 ± 6.37 |

| 28 | 2.05 | 23.8 ± 16.4 | |

| 88 | |||

| RPE/Choroid (ng/g) | 6 | 189.0 ± 160.0 | 101.0 ± 91.4 |

| 28 | 66.5 ± 87.8 | 82.4 ± 34.5 | |

| 88 | 38.2 ± 21.7 | 29.8 |

LLOQ = Lower Limit of Quantification

The results demonstrate that xelafaslatide has a prolonged residence time in ocular tissues, with a vitreous humor half-life of over 100 days in both rabbits and minipigs.[1] This favorable pharmacokinetic profile supports the potential for infrequent dosing in a clinical setting.

Efficacy in Animal Models of Inherited Retinal Degeneration

The neuroprotective effects of xelafaslatide were evaluated in two well-established mouse models of inherited retinal degeneration: the rd10 mouse (a model for retinitis pigmentosa) and the P23H mouse (a model for autosomal dominant retinitis pigmentosa).

-

Animal Models: rd10 and P23H mice.

-

Administration: A single intravitreal injection of xelafaslatide was given to one eye of rd10 mice at postnatal day 14 (P14). P23H mice received two intravitreal injections, one at P14 and another at 2 months of age. The contralateral eyes were injected with a vehicle solution and served as controls.

-

Efficacy Endpoints:

-

TUNEL Staining: To quantify apoptotic photoreceptor cells.

-

Optical Coherence Tomography (OCT): To measure the thickness of the photoreceptor layer.

-

Electroretinography (ERG): To assess retinal function.

-

Immunohistochemistry (IHC): To evaluate the expression of rhodopsin and cone-opsin.

-

Caspase-8 Activity Assay: To measure the activation of a key downstream effector of the Fas pathway.

-

Table 3: Summary of Xelafaslatide's Efficacy in rd10 and P23H Mouse Models [2]

| Parameter | rd10 Mice | P23H Mice |

| TUNEL-positive Photoreceptors | Decreased | Decreased |

| Photoreceptor Layer Thickness (OCT) | Preserved | Preserved |

| Rhodopsin and Cone-opsin Expression (IHC) | Increased | Increased |

| Scotopic and Photopic ERG Responses | Increased | Increased |

| Caspase-8 Activity | Decreased | Not Reported |

Treatment with xelafaslatide resulted in a significant reduction in photoreceptor apoptosis, preservation of the photoreceptor layer thickness, and improved retinal function in both the rd10 and P23H mouse models.[2] These findings provide strong preclinical evidence for the neuroprotective potential of xelafaslatide in inherited retinal degenerations.

Clinical Development

Based on the promising preclinical data, xelafaslatide has advanced into clinical development for several retinal diseases, including geographic atrophy (GA) associated with AMD and rhegmatogenous retinal detachment (RRD).

Phase 1b Study in Geographic Atrophy (NCT04744662)

A Phase 1b multicenter, randomized, controlled, multi-dose study was conducted to evaluate the safety and tolerability of xelafaslatide in patients with GA associated with AMD.[3][4]

-

Study Design: The study consisted of two components. Component 1 was a single-injection, open-label, dose-escalation phase. Component 2 was a multi-dose, randomized, controlled phase where patients were randomized to receive either a low dose (50 µg) or a high dose (200 µg) of xelafaslatide, or a sham injection.

-

Dosing Regimen: In Component 2, patients received two intravitreal injections 12 weeks apart.

-

Primary Endpoint: Safety and tolerability of xelafaslatide.

-

Secondary Endpoints: Change in the area of GA lesion growth.

-

Inclusion Criteria (Abbreviated):

-

Diagnosis of GA secondary to AMD.

-

-

Exclusion Criteria (Abbreviated):

-

History of or active choroidal neovascularization in the study eye.

-

Table 4: Efficacy of Xelafaslatide in the Phase 1b Geographic Atrophy Study [4]

| Treatment Group | Number of Injections | Follow-up Duration | Reduction in GA Lesion Growth Rate |

| Component 1 (Open-Label) | 1 | 6 months | 42% (compared to fellow untreated eye) |

| Component 2 (Randomized) | 2 (12 weeks apart) | 6 months | Up to 50% (high dose vs. sham) |